2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide
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Description
The compound “2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular weight of 443.898 and a chemical formula of C23H23ClFN3O3 . The structure includes a variety of functional groups, including a chloro group, a methyl group, an acetamide group, and a hydroxypiperidin-1-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 177.62900 and a molecular formula of C7H12ClNO2 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Future Directions
The future directions for research on “2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide” could include further exploration of its potential as a human H3 receptor antagonist , as well as investigations into its synthesis, chemical reactions, and physical and chemical properties. It would also be beneficial to conduct more studies to determine its safety profile and potential applications in various fields.
Properties
IUPAC Name |
2-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-12(9(15)6-11)7-10(16)13-4-2-8(14)3-5-13/h8,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHWCRKBRQZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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